Tonantzitlolone
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Overview
Description
Tonantzitlolone is a natural agonist of tprc1/4/5 channels, also acting as a dual pkcα and pkcθ activator, inducing an insulin resistant phenotype by inhibiting irs1 and the pi3k/akt pathway, activating the heat shock factor 1 (hsf1) transcription factor driving glucose dependency
Scientific Research Applications
Enantioselective Total Synthesis
Tonantzitlolone, a 15-membered macrocyclic diterpene, has been successfully synthesized enantioselectively, which is significant for its structural and medicinal research. This synthesis involved key steps like Julia olefination and E-selective ring-closing metathesis, establishing the compound's absolute configuration (Jasper et al., 2005).
Inhibition of Cell Proliferation and Kinesin-5 Function
Tonantzitlolone A, both in its natural and synthetic enantiomeric forms, has shown notable cytostatic activity. It induces monoastral spindle formation in cells, indicating an inhibitory effect on kinesin-5, a mitotic motor molecule. This specific inhibition has been confirmed through in vitro assays, demonstrating potential applications in cancer research (Pfeffer et al., 2016).
Activation of PKCα and PKCθ in Renal Cell Carcinoma
In clear cell renal cell carcinoma (CCRCC), Tonantzitlolone acts as a dual activator of PKCα and PKCθ. This activation leads to an insulin-resistant phenotype by inhibiting IRS1 and the PI3K/Akt pathway, while simultaneously activating the transcription factor heat shock factor 1 (HSF1). This induces a metabolic catastrophe in CCRCC cells, highlighting Tonantzitlolone's potential as a therapeutic agent (Sourbier et al., 2014).
Nanomolar Potency Activator of TRPC Channels
Tonantzitlolone has been identified as a potent activator of transient receptor potential canonical (TRPC) channels, specifically TRPC1/4/5. Its cytotoxicity towards certain cancer cells, like renal cell carcinoma cells, suggests its potential in cancer therapy research (Rubaiy et al., 2018).
properties
CAS RN |
845811-30-5 |
---|---|
Product Name |
Tonantzitlolone |
Molecular Formula |
C26H40O7 |
Molecular Weight |
464.599 |
IUPAC Name |
(1R,2S,3R,6S,10S,12R,14R,15R,Z)-1,2-dihydroxy-3,7,7,10,14-pentamethyl-11-oxo-16,17-dioxatricyclo[10.3.1.13,6]heptadec-8-en-15-yl (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1 |
InChI Key |
YMEAIOHYSIGDJY-VDLZEVDKSA-N |
SMILES |
CC/C(C)=C/C(O[C@@H]([C@@](O1)(O)[C@@H](O)[C@@]2(C)CC[C@@](O2)([H])C(C)(C)/C=C\[C@@H]3C)[C@H](C)C[C@]1([H])C3=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TZL; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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